molecular formula C22H21ClN2O4 B12196484 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one

6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one

Cat. No.: B12196484
M. Wt: 412.9 g/mol
InChI Key: LKZBQIMALDHLFB-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenone core, a piperazine ring, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxyacetophenone derivative.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromenone core.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a boronic acid derivative and a halogenated chromenone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, boronic acids, and suitable catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one
  • This compound derivatives
  • Other chromenone-based compounds with piperazine and methoxyphenyl groups

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methylchromen-4-one

InChI

InChI=1S/C22H21ClN2O4/c1-14-11-20-15(12-16(14)23)18(26)13-21(29-20)22(27)25-9-7-24(8-10-25)17-5-3-4-6-19(17)28-2/h3-6,11-13H,7-10H2,1-2H3

InChI Key

LKZBQIMALDHLFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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